2-(pyrimidin-2-ylsulfanyl)-1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone
Beschreibung
This compound features a 2,2,4,6-tetramethyl-3,4-dihydroquinoline core linked to a pyrimidin-2-ylsulfanyl group via an ethanone bridge. Dihydropyrimidinone derivatives, including thione analogs, are recognized for antimicrobial properties, as demonstrated in structurally related compounds .
Eigenschaften
IUPAC Name |
2-pyrimidin-2-ylsulfanyl-1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-13-6-7-16-15(10-13)14(2)11-19(3,4)22(16)17(23)12-24-18-20-8-5-9-21-18/h5-10,14H,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNPERVIOXSNSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C=C2)C)C(=O)CSC3=NC=CC=N3)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
2-(Piperidin-1-yl)-1-(2,2,4,6-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone
- Structural Difference : Replaces the pyrimidinylsulfanyl group with a piperidine ring.
- Synthesis often requires polar aprotic solvents like DMF, suggesting distinct reactivity .
1-(2,2,4,6-Tetramethyl-3,4-dihydroquinolin-1(2H)-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone (CAS 489414-46-2)
- Structural Difference : Substitutes pyrimidine with a triazole-benzothiazole hybrid.
- The benzothiazole component may improve fluorescence properties, useful in imaging applications .
Heterocyclic Thioether Derivatives
2-((1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone
- Structural Difference : Utilizes a pyrazolo[3,4-d]pyrimidine-thioether group instead of pyrimidinylsulfanyl.
- The 4-chlorophenyl substituent enhances lipophilicity, which may improve blood-brain barrier penetration .
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(quinazolin-4-ylthio)ethanone
- Structural Difference : Replaces pyrimidine with a quinazoline-thioether group.
- Impact : Quinazoline’s larger aromatic system may enhance DNA intercalation or topoisomerase inhibition, common in anticancer agents. This contrasts with the target compound’s smaller pyrimidine group, optimized for antimicrobial targets .
Functional Group Variations
2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone
- Structural Difference : Features an oxadiazole-thioether group.
- Impact : Oxadiazoles are electron-deficient, improving oxidative stability and solubility in polar solvents (e.g., DMSO: 45.8 mg/mL at 37°C ). This contrasts with the pyrimidinylsulfanyl group, which may reduce solubility due to aromatic stacking.
1-(3-Nitrophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone
- Structural Difference : Nitrophenyl and pyridinyl-oxadiazole substituents.
Comparative Data Table
Key Findings and Implications
- Structure-Activity Relationship : The pyrimidinylsulfanyl group in the target compound balances lipophilicity and hydrogen-bonding capacity, making it suitable for broad-spectrum antimicrobial applications.
- Synthetic Flexibility : Thioether formation reactions (e.g., nucleophilic substitution) are critical for derivatization, as seen in analogs like CAS 489414-46-2 .
- Biological Diversification : Structural variations (e.g., oxadiazole vs. pyrimidine) redirect activity from antimicrobial to anticancer or CNS-targeting effects, highlighting the importance of rational design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
